5-bromo-2-iodo-N-(propan-2-yl)benzamide
Overview
Description
“5-bromo-2-iodo-N-(propan-2-yl)benzamide” is a chemical compound with the CAS Number: 1180457-75-3 . Its molecular weight is 368.01 . The IUPAC name for this compound is 5-bromo-2-iodo-N-isopropylbenzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 368.01 . It should be stored at a temperature of 28 C .
Scientific Research Applications
Chemical Synthesis and Molecular Modification
5-bromo-2-iodo-N-(propan-2-yl)benzamide serves as a precursor in the chemical synthesis of various organic compounds. Its halogen atoms make it a versatile starting material for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules for potential use in medicinal chemistry and material science. For example, direct arylation of halouracils with arenes and heteroarenes, promoted by TBAF in DMF, highlights the utility of halogenated benzamides in creating fluorescent probes for RNA and DNA studies, demonstrating the compound's relevance in synthesizing bioactive molecules (Liang, Gloudeman, & Wnuk, 2014).
Radiosynthesis for Imaging
In the field of nuclear medicine, halogenated benzamides, including structures analogous to this compound, have been used in the radiosynthesis of new ligands for imaging. Such compounds have shown promise as tracers for γ-emission tomography, particularly in targeting serotonin-5HT2 receptors. This underscores the compound's potential in developing diagnostic tools for neurological disorders, providing a pathway for the synthesis of radioiodinated ligands with high affinity and selectivity for specific receptors (Mertens et al., 1994).
Catalysis and Material Science
Halogenated benzamides have been investigated as intermediates in catalytic processes, including transamidation reactions catalyzed by Fe(III) and water. This demonstrates the compound's utility in synthesizing diverse amides and related structures, which are of significant interest in pharmaceuticals and polymers. Such methodologies offer environmentally friendly alternatives to traditional synthetic routes, highlighting the compound's role in green chemistry and sustainable material production (Becerra-Figueroa, Ojeda-Porras, & Gamba-Sánchez, 2014).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-iodo-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMTPDTMRKJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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